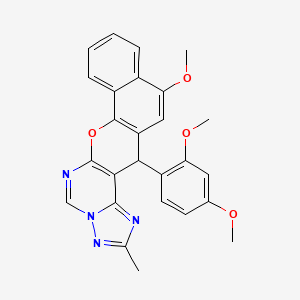
14|A-Demethylase/DNA Gyrase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 14α-Demethylase/DNA Gyrase-IN-1 involves the creation of benzochromene-based analogues. The synthetic route typically includes the use of various reagents and conditions to achieve the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research conducted .
Análisis De Reacciones Químicas
14α-Demethylase/DNA Gyrase-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
14α-Demethylase/DNA Gyrase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of 14α-Demethylase and DNA Gyrase.
Biology: Employed in research to understand the mechanisms of antimicrobial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of new antimicrobial agents and in the study of bacterial DNA/RNA synthesis .
Mecanismo De Acción
14α-Demethylase/DNA Gyrase-IN-1 exerts its effects by inhibiting the activity of 14α-Demethylase and DNA Gyrase. These enzymes are crucial for the synthesis of bacterial DNA and RNA. By inhibiting these enzymes, the compound disrupts the replication and transcription processes, leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
14α-Demethylase/DNA Gyrase-IN-1 is unique in its dual inhibition of both 14α-Demethylase and DNA Gyrase. Similar compounds include:
Fluoroquinolones: These compounds primarily target DNA Gyrase but do not inhibit 14α-Demethylase.
Azoles: These compounds inhibit 14α-Demethylase but do not target DNA Gyrase.
Macrolides: These compounds target bacterial ribosomes and DNA Gyrase but have different mechanisms of action compared to 14α-Demethylase/DNA Gyrase-IN-1 .
Propiedades
Fórmula molecular |
C26H22N4O4 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-20-methoxy-6-methyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene |
InChI |
InChI=1S/C26H22N4O4/c1-14-28-25-23-22(18-10-9-15(31-2)11-20(18)32-3)19-12-21(33-4)16-7-5-6-8-17(16)24(19)34-26(23)27-13-30(25)29-14/h5-13,22H,1-4H3 |
Clave InChI |
NCTQRZAXVAYXFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=NC3=C(C2=N1)C(C4=C(O3)C5=CC=CC=C5C(=C4)OC)C6=C(C=C(C=C6)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410295.png)

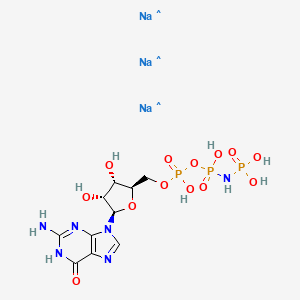
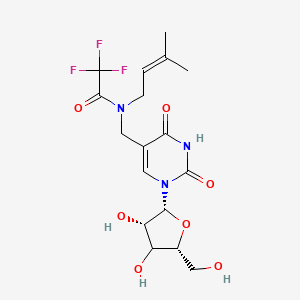
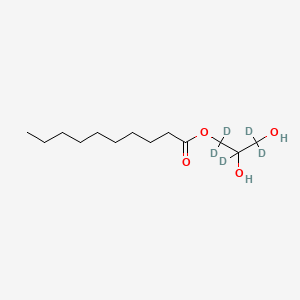
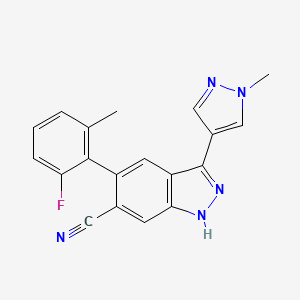
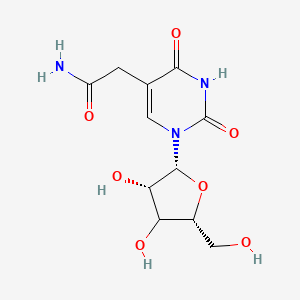
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
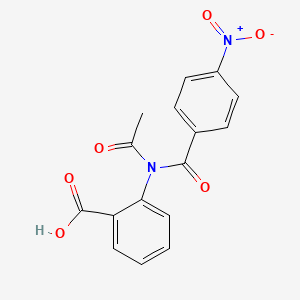

![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

